
SARS-CoV-2-IN-56
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SARS-CoV-2-IN-56 is a novel compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the replication and spread of the virus. The development of this compound is a crucial step in the ongoing efforts to combat the COVID-19 pandemic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-56 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. These reactions are carried out under specific conditions, including controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure cost-effectiveness and scalability. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the compound. The industrial production process also includes rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
SARS-CoV-2-IN-56 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: The replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
SARS-CoV-2-IN-56 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and its effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings for surfaces.
Mécanisme D'action
The mechanism of action of SARS-CoV-2-IN-56 involves its interaction with specific molecular targets within the virus. The compound binds to the active site of viral enzymes, inhibiting their activity and preventing the replication of the virus. This interaction disrupts the viral life cycle and reduces the viral load in infected individuals. The pathways involved include the inhibition of viral proteases and polymerases, which are essential for viral replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: An antiviral drug that targets the viral RNA-dependent RNA polymerase.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Hydroxychloroquine: A compound that interferes with viral entry and replication.
Uniqueness of SARS-CoV-2-IN-56
This compound is unique in its specific targeting of viral enzymes and its high potency in inhibiting viral replication. Unlike other compounds, it has shown a broad spectrum of activity against various strains of SARS-CoV-2, making it a promising candidate for further development and clinical trials.
Propriétés
Formule moléculaire |
C70H72N12O19S3 |
|---|---|
Poids moléculaire |
1481.6 g/mol |
Nom IUPAC |
2-[[4-[[2-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]acetyl]amino]-7-[[1-carboxy-2-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]ethyl]amino]-4-[3-[[1-carboxy-2-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]ethyl]amino]-3-oxopropyl]-7-oxoheptanoyl]amino]-3-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C70H72N12O19S3/c71-32-34-101-36-35-100-33-28-59(83)72-40-63(87)79-70(29-25-60(84)73-56(67(88)89)37-50-47-7-1-4-10-53(47)76-64(50)102-44-19-13-41(14-20-44)80(94)95,30-26-61(85)74-57(68(90)91)38-51-48-8-2-5-11-54(48)77-65(51)103-45-21-15-42(16-22-45)81(96)97)31-27-62(86)75-58(69(92)93)39-52-49-9-3-6-12-55(49)78-66(52)104-46-23-17-43(18-24-46)82(98)99/h1-24,56-58,76-78H,25-40,71H2,(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,79,87)(H,88,89)(H,90,91)(H,92,93) |
Clé InChI |
PMKJRZDAHUFYCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)SC3=CC=C(C=C3)[N+](=O)[O-])CC(C(=O)O)NC(=O)CCC(CCC(=O)NC(CC4=C(NC5=CC=CC=C54)SC6=CC=C(C=C6)[N+](=O)[O-])C(=O)O)(CCC(=O)NC(CC7=C(NC8=CC=CC=C87)SC9=CC=C(C=C9)[N+](=O)[O-])C(=O)O)NC(=O)CNC(=O)CCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)
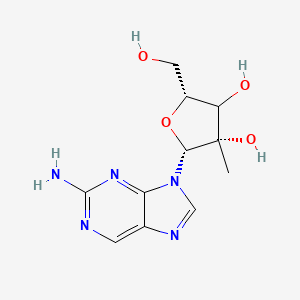
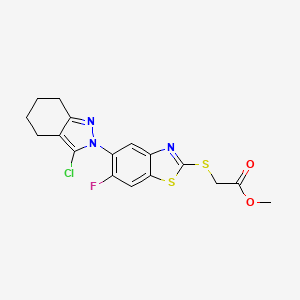
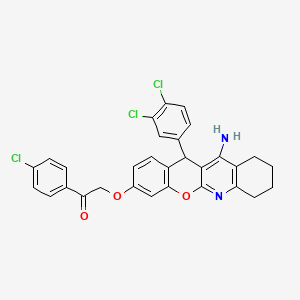
![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)


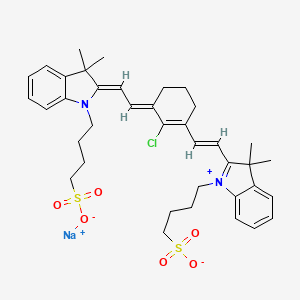

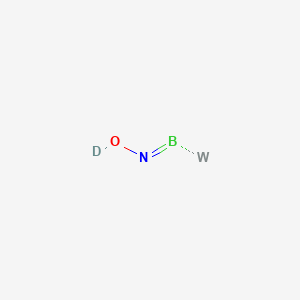
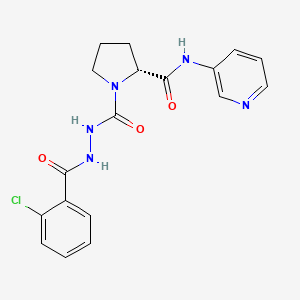
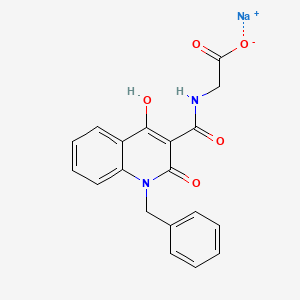
![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)

